N-Ethoxycarbonyl-ciprofloxacin is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound is characterized by the addition of an ethoxycarbonyl group, which enhances its pharmacological properties. Ciprofloxacin itself is effective against a broad spectrum of bacterial infections, particularly those caused by Gram-negative bacteria. The modification to N-ethoxycarbonyl-ciprofloxacin aims to improve its bioavailability and therapeutic efficacy.
Ciprofloxacin was first introduced in the 1980s and has since been a subject of extensive research for its antibacterial properties. The synthesis of N-ethoxycarbonyl-ciprofloxacin builds upon established methods for ciprofloxacin synthesis, incorporating novel modifications to enhance its activity and stability.
N-Ethoxycarbonyl-ciprofloxacin falls under the category of synthetic organic compounds, specifically as a modified fluoroquinolone. Its classification as an antibiotic places it within the larger group of antimicrobial agents used to treat bacterial infections.
The synthesis of N-ethoxycarbonyl-ciprofloxacin typically involves several steps that modify the ciprofloxacin structure. Key methods include:
The synthesis may involve using solvents like dimethyl sulfoxide and reagents that facilitate the formation of the ethoxycarbonyl moiety. Reaction conditions such as temperature, time, and concentration are optimized to achieve high yields and purity.
N-Ethoxycarbonyl-ciprofloxacin retains the core structure of ciprofloxacin while incorporating an ethoxycarbonyl substituent at the nitrogen atom. This modification can be represented structurally as follows:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into functional groups and molecular interactions.
N-Ethoxycarbonyl-ciprofloxacin can undergo various chemical reactions typical for esters and amines, including:
These reactions are often facilitated by catalysts or specific reaction conditions that promote the desired transformations while minimizing side reactions.
N-Ethoxycarbonyl-ciprofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
Studies have shown that modifications like the ethoxycarbonyl group can enhance binding affinity to these enzymes, potentially increasing antibacterial efficacy compared to unmodified ciprofloxacin.
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are used for quantification and purity assessment during synthesis and formulation development.
N-Ethoxycarbonyl-ciprofloxacin has potential applications in:
N-Ethoxycarbonyl-ciprofloxacin is a structurally modified derivative of the fluoroquinolone antibiotic ciprofloxacin. Its systematic IUPAC name is 1-cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [2] [8] [10]. The molecular formula is C₂₀H₂₂FN₃O₅, with a molecular weight of 403.4 g/mol [2] [8]. The compound features a quinolone core with three critical modifications:
The zwitterionic nature of the molecule arises from the protonated piperazine nitrogen and the deprotonated carboxylic acid group at C-3, influencing solubility and photostability [6]. The canonical SMILES representation is CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
, reflecting the connectivity of these functional groups [2] [8].
Table 1: Structural Features of N-Ethoxycarbonyl-ciprofloxacin
Position | Substituent/Group | Role in Bioactivity |
---|---|---|
N-1 | Cyclopropyl ring | Enhances gyrase affinity and Gram-negative coverage |
C-3 | Carboxylic acid | Critical for metal chelation and enzyme binding |
C-6 | Fluorine atom | Increases DNA-binding potency 100-fold vs. non-fluorinated analogs |
C-7 | N-Ethoxycarbonyl-piperazine | Modifies lipophilicity and biofilm penetration |
Deuterated analogs of N-Ethoxycarbonyl-ciprofloxacin, such as N-Ethoxycarbonyl-ciprofloxacin-d8 (CAS: Not specified in results), incorporate deuterium atoms at eight positions, typically on the cyclopropyl, piperazine, and ethyl groups [5] [9]. These isotopically labeled derivatives serve two primary purposes:
The synthesis of deuterated variants follows established routes for the non-labeled compound but employs deuterated reagents (e.g., D₂O or deuterated ethyl chloroformate) during piperazine acylation [5]. The molecular weight of N-Ethoxycarbonyl-ciprofloxacin-d8 is approximately 411.4 g/mol, reflecting the mass shift from hydrogen replacement [5].
N-Ethoxycarbonyl-ciprofloxacin diverges from ciprofloxacin in pharmacological and physicochemical properties due to its piperazine modification:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4